![molecular formula C10H17NO3 B584113 tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate CAS No. 153248-47-6](/img/structure/B584113.png)
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
Descripción general
Descripción
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a formyl group attached to a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the cyclopropyl and formyl groups, making it less reactive and less specific in its interactions.
Cyclopropylmethyl carbamate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Formylcyclopropyl carbamate: Lacks the tert-butyl group, affecting its stability and reactivity
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
Propiedades
IUPAC Name |
tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUIIPSWDMUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
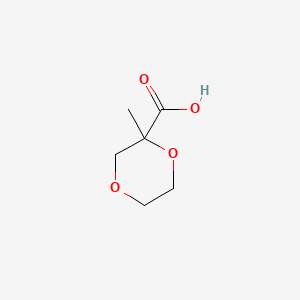
![[3'-13C]Uridine](/img/structure/B584035.png)
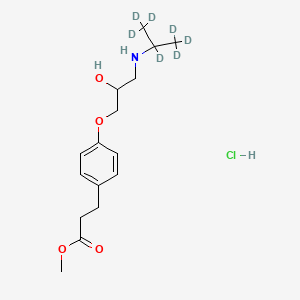

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
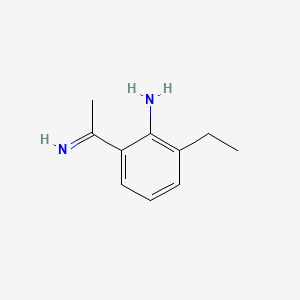
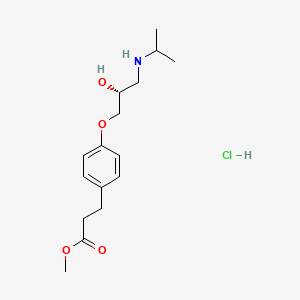
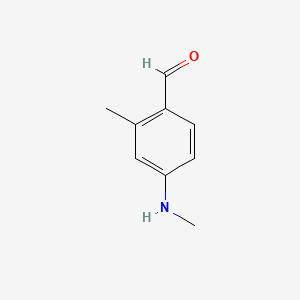

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
